molecular formula C₁₉H₂₁NO₁₂ B1139902 methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate CAS No. 18472-49-6

methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate

Cat. No.: B1139902
CAS No.: 18472-49-6
M. Wt: 455.37
InChI Key:
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Description

Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₂₁NO₁₂ and its molecular weight is 455.37. The purity is usually 95%.
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Scientific Research Applications

Solubility Studies

  • A study by Gong, Wang, Zhang, and Qu (2012) explored the solubility of various saccharides, including related compounds to methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate, in ethanol-water mixtures. This research provides insight into the solubility properties of such compounds, which is crucial for their practical applications in scientific research (Gong, Wang, Zhang, & Qu, 2012).

Synthesis of Potential Metabolites

  • Andersen, Wang, Thompson, and Neumeyer (1997) conducted research on the synthesis of potential hydroxy metabolites of brain imaging agents related to this compound. Their work contributes to the understanding of metabolite synthesis in the context of brain imaging, highlighting the compound's relevance in neurological research (Andersen, Wang, Thompson, & Neumeyer, 1997).

Diels–Alder Reaction Studies

  • Jasiński, Kwiatkowska, Sharnin, and Baranski (2013) studied the Diels–Alder reaction involving compounds structurally similar to this compound. Their findings contribute to the field of organic chemistry, particularly in understanding the mechanisms of Diels–Alder reactions (Jasiński, Kwiatkowska, Sharnin, & Baranski, 2013).

Prostanoid Synthesis

  • Valiullina, Ivanova, Shitikova, and Miftakhov (2019) researched the synthesis of prostanoids using building blocks similar to this compound. Their work sheds light on new methods in the synthesis of prostanoids, which are important compounds in medical research (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 2,3,4-Tri-O-Acetyl-Beta-D-Glucuronic Acid, Methyl Ester is the beta-glucuronidase enzyme . This enzyme is involved in the hydrolysis of glucuronide bonds, a key step in the metabolism of various substances in the body.

Mode of Action

The compound acts as a fluorescent substrate for the beta-glucuronidase enzyme . It interacts with the enzyme, leading to its reduction. This interaction and subsequent reduction can be monitored using UV-visible spectroscopic techniques .

Biochemical Pathways

The compound is involved in the glucuronidation pathway , a part of phase II drug metabolism. It is used in the research of drug reactions, pharmacokinetics, and pharmacodynamics pertaining to drug metabolism pathways .

Pharmacokinetics

It is known to be used as a prodrug in pharmaceutical research and drug development , suggesting that it may be designed to improve bioavailability and distribution.

Result of Action

The result of the compound’s action is the reduction of 4-nitrophenol to 4-aminophenol . This transformation is crucial in various chemical processes and is commonly used to assess the activity of nanostructured materials .

Action Environment

The action of the compound can be influenced by environmental factors such as pH and temperature . For instance, acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol . The compound’s action can also be influenced by the presence of various nanostructured materials, which can act as catalysts for the reduction process .

Properties

IUPAC Name

methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-7-5-12(6-8-13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRXFWNZWWKSQU-RXYDEIHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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